N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine
Description
N,N,2-Trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine is a phenothiazine derivative characterized by a trideuteriomethoxy (-OCD₃) substituent at the 2-position of the phenothiazine ring. This compound is structurally related to antipsychotics and antihistamines but distinguished by deuterium substitution, which is hypothesized to enhance metabolic stability due to the kinetic isotope effect (C-D bonds are stronger than C-H bonds, slowing oxidative metabolism) .
Properties
Molecular Formula |
C19H24N2OS |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine |
InChI |
InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/i4D3 |
InChI Key |
VRQVVMDWGGWHTJ-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phenothiazine Core
Conventional Cyclization Methods
The phenothiazine core can be synthesized through several established routes. A preferred method involves the cyclization of diphenylamine derivatives in the presence of sulfur and an appropriate catalyst.
The key cyclization reaction typically proceeds as follows:
- Synthesis of the appropriately substituted diphenylamine intermediate
- Ring closure using sulfur with iodine as catalyst
For 2-methoxyphenothiazine specifically, the following three-step synthesis has proven efficient:
Step 1: Resorcinol + Aniline → 3-hydroxydiphenylamine (Intermediate I)
Step 2: Intermediate I + Methylating reagent → 3-methoxydiphenylamine (Intermediate II)
Step 3: Intermediate II + Sulfur + Iodine → 2-methoxyphenothiazine
This process typically employs a single solvent system, facilitating product separation and purification while reducing environmental impact.
Buchwald-Hartwig Coupling Approach
For more complex substituted phenothiazines, the Buchwald-Hartwig coupling approach offers significant advantages. This method involves:
- Synthesis of bis(2-nitrophenyl)amine derivatives via palladium-catalyzed Buchwald-Hartwig coupling
- Reduction of nitro groups followed by oxidative ring closure
A generalized procedure involves treating the appropriate 2-nitrohalobenzene derivatives with palladium(II) acetate, RuPhos, and caesium carbonate in toluene at 110°C. The yields for the Buchwald-Hartwig coupling typically range from 77% to 96%, as shown in Table 1.
Table 1: Representative Yields for Buchwald-Hartwig Coupling and Phenazine Synthesis
| Compound | R₁ᵃ | R₂ᵃ | Yield of Coupling (%) | Yield of Final Product (%) |
|---|---|---|---|---|
| a | n = 1 | -Bu^i | 92 | 62 |
| b | n = 2 | -Bu^i | 95 | 79 |
| c | -Bu^i | n = 2 | 96 | 71 |
| d | n = 4 | -Bu^i | 95 | 50 |
| e | n = 6 | -Bu^i | 77 | 75 |
| f | n = 8 | -Bu^i | 96 | 63 |
| g | n = 10 | -Bu^i | 78 | 34 |
ᵃ R₁ and R₂ = -(CH₂)ₙCH₃ (n = 1, 2, 4, 6, 8, and 10) or isobutyl (-Bu^i)
Preparation of 2-Methoxyphenothiazine
Optimized Synthesis Protocol
An optimized synthesis protocol for 2-methoxyphenothiazine follows these key steps:
Step 1: Mix resorcinol and aniline in a 1:1.2 ratio and heat to 185-195°C with appropriate catalyst to produce 3-hydroxydiphenylamine.
Step 2: Add solvent and base to the intermediate (molar ratio 1:1~1:1.5), followed by dropwise addition of methylating reagent at 30-80°C. The reaction proceeds for 3-8 hours to form 3-methoxydiphenylamine.
Step 3: Add solvent and sulfur (molar ratio of sulfur to intermediate is 1:1 to 3:1), heat to 80-130°C under reflux conditions, and add iodine to initiate the ring closure reaction. Continue for 6-12 hours to generate 2-methoxyphenothiazine.
Alternative Synthesis from 2-Substituted Precursors
An alternative approach involves cyclizing compounds of the formula:
$$ \text{R-C}6\text{H}3\text{(NH)-S-C}6\text{H}4\text{Y} $$
Where R is typically a functional group like cyano, and Y is acyl. This method can be particularly useful for introducing specific substituents at the 2-position.
Deuteration Strategies for the Methoxy Group
Post-Functionalization Deuteration Strategy
An alternative approach involves synthesizing 2-methoxyphenothiazine first, followed by O-demethylation and subsequent deuteromethylation:
- Demethylation of 2-methoxyphenothiazine using BBr₃ or HBr to generate the 2-hydroxyphenothiazine
- Re-methylation with deuterated reagents (CD₃I, CD₃OTs, or CD₃SO₄) in the presence of a base
This approach maintains the structural integrity of the phenothiazine core while allowing specific incorporation of the deuterium label.
Example Procedure for Trideuteriomethylation
A representative procedure for introducing the trideuteriomethoxy group involves:
- To a solution of 2-hydroxyphenothiazine (1 equiv) in acetone, add anhydrous K₂CO₃ (2-3 equiv)
- Cool the reaction mixture to 0°C
- Add CD₃I (1.2-1.5 equiv) dropwise over 30 minutes
- Allow the reaction to warm to room temperature and stir for 12-24 hours
- Monitor by TLC until completion
- Filter, concentrate, and purify by column chromatography to yield 2-(trideuteriomethoxy)phenothiazine
This methodology typically provides yields of 85-90% with >99% deuterium incorporation.
N-Alkylation at Position 10
General Alkylation Procedures
The N-alkylation at position 10 of the phenothiazine ring is typically achieved through nucleophilic substitution reactions. For introducing the N,N,2-trimethyl-3-propan-1-amine moiety, two main approaches are viable:
Direct Alkylation Approach
- Deprotonation of the phenothiazine N-H using a base (typically NaH or KOH)
- Addition of an appropriately functionalized propyl halide or tosylate
- Subsequent functionalization to introduce the dimethylamino group
This approach is analogous to methods used for preparing fluphenazine derivatives, where the propylpiperazine side chain has been successfully introduced.
Mannich Reaction Approach
The Mannich reaction offers an alternative route for introducing aminoalkyl chains to the phenothiazine nitrogen. A modified Mannich procedure can be employed as follows:
Reagents and conditions:
Synthesis of N,N,2-trimethyl-3-propylamine Chain
For preparing the specific N,N,2-trimethyl-3-propan-1-amine chain:
- Starting with methyl methacrylate (or appropriate derivative)
- Michael addition with dimethylamine
- Reduction of the ester group to alcohol
- Conversion to appropriate leaving group (mesylate, tosylate, or halide)
- Attachment to the phenothiazine nitrogen
Table 3: Optimization of N-Alkylation Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH | DMF | 25-80 | 24 | 65-70 |
| 2 | KOH | DMSO | 60-90 | 12 | 70-75 |
| 3 | Cs₂CO₃ | Acetone | 50-60 | 48 | 60-65 |
| 4 | K₂CO₃ | Acetonitrile | 70-80 | 36 | 75-80 |
Complete Synthetic Route for Target Compound
Convergent Synthesis Approach
Based on the methodologies described above, a convergent synthesis approach for N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine is proposed:
Route A: Deuteration First Strategy
- Synthesize 2-hydroxyphenothiazine
- Introduce trideuteriomethoxy group using CD₃I and base
- N-alkylate at position 10 with appropriate N,N,2-trimethyl-3-propyl chain
Route B: Alkylation First Strategy
- Synthesize 2-methoxyphenothiazine
- N-alkylate at position 10 with N,N,2-trimethyl-3-propyl chain
- O-demethylate the 2-methoxy group
- Re-methylate using deuterated reagent
Detailed Synthetic Procedure
Step 1: Synthesis of 2-methoxyphenothiazine
To 3-methoxydiphenylamine (7.5 g, 0.037 mol), add 3.0 g sulfur (0.094 mol) and 0.3 g iodine in 50 mL of an appropriate solvent. Heat the mixture at 140-150°C for 6-8 hours. After cooling, dissolve the reaction product in toluene, filter through filter-cel and charcoal, and allow to crystallize. Recrystallize from an appropriate solvent to obtain pure 2-methoxyphenothiazine.
Step 2: O-Demethylation
Dissolve 2-methoxyphenothiazine (5.0 g, 0.022 mol) in anhydrous DCM (50 mL) and cool to -78°C. Add BBr₃ (1M in DCM, 66 mL, 0.066 mol) dropwise and allow to warm to room temperature overnight. Quench with methanol, wash with water, dry, and concentrate to obtain 2-hydroxyphenothiazine.
Step 3: Deuteromethylation
To 2-hydroxyphenothiazine (4.0 g, 0.019 mol) in acetone (40 mL), add K₂CO₃ (7.9 g, 0.057 mol) and CD₃I (3.5 g, 0.024 mol). Stir at room temperature for 24 hours. Filter, concentrate, and purify by column chromatography to yield 2-(trideuteriomethoxy)phenothiazine.
Step 4: N-Alkylation
Dissolve 2-(trideuteriomethoxy)phenothiazine (3.0 g, 0.013 mol) in DMF (30 mL), add NaH (60% dispersion, 0.62 g, 0.016 mol) at 0°C, and stir for 30 minutes. Add N,N,2-trimethyl-3-bromopropan-1-amine (2.8 g, 0.015 mol) dropwise and stir at room temperature for 24 hours. Work up and purify to obtain this compound.
Analytical Characterization
NMR Spectroscopy
The trideuteriomethoxy group gives distinctive signals in NMR spectroscopy:
- In ¹H NMR: Absence of the methoxy proton signal (typically at ~3.8 ppm)
- In ¹³C NMR: The carbon attached to deuterium appears as a multiplet (typically septuplet) due to C-D coupling
- In ²H NMR: The deuterium signal confirms successful deuterium incorporation
For the 2-(trideuteriomethoxy)phenothiazine, the carbon-deuterium coupling in the ¹³C NMR would display characteristic coupling constants (typically 20-25 Hz).
Mass Spectrometry
Mass spectrometry provides critical confirmation of successful deuterium incorporation:
- The molecular ion peak will be 3 mass units higher than the non-deuterated analog
- Fragmentation patterns will show characteristic shifts for fragments containing the OCD₃ group
- High-resolution mass spectrometry can confirm the exact mass and isotopic distribution
IR Spectroscopy
IR spectroscopy can help distinguish the C-D stretching vibrations (~2200-2100 cm⁻¹) from typical C-H stretching (2950-2850 cm⁻¹), providing additional confirmation of successful deuteration.
Determination of Deuterium Content
The efficiency of deuterium incorporation can be determined by:
- Comparison of ¹H and ²H NMR integrations
- Mass spectrometric isotopic distribution analysis
- Quantitative ¹³C NMR analysis
Typically, >99% deuterium incorporation can be achieved using the methods described above.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine core.
Reduction: Reduction reactions can occur at the nitrogen atoms, leading to the formation of secondary amines.
Substitution: The trideuteriomethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine has several scientific research applications:
Pharmacokinetic Studies: The deuterium labeling allows for detailed pharmacokinetic studies using mass spectrometry.
Drug Development: It serves as a lead compound for developing new antipsychotic and antiemetic drugs.
Biological Research: Used in studies involving neurotransmitter pathways and receptor binding.
Industrial Applications: Employed in the synthesis of other complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an antagonist at dopamine and serotonin receptors, which helps in modulating mood and behavior. The deuterium labeling enhances its stability and allows for precise tracking in biological systems.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound is compared to three key phenothiazine derivatives:
Triflupromazine
- Structure: N,N-Dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine .
- Key Differences : Replaces -OCD₃ with a -CF₃ group.
- Properties :
- Applications : Antipsychotic, antiemetic, and sedative .
Methoxypromazine Maleate
- Structure: 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine .
- Key Differences: Replaces -OCD₃ with a non-deuterated -OCH₃ group.
- Properties: Molecular weight: ~340 g/mol (estimated). logP: Not explicitly stated but likely lower than Triflupromazine due to reduced hydrophobicity of -OCH₃.
- Applications : Sedative and antiemetic .
Alimemazine Tartrate
- Structure: N,N,2-Trimethyl-3-(10H-phenothiazin-10-yl)propan-1-amine (methoxy-free) .
- Key Differences: Lacks substituents at the 2-position of the phenothiazine ring.
- Properties :
- Applications : Antihistamine used for allergic conditions .
Structural Comparison Table
*Estimated based on Methoxypromazine (+3 amu for deuterium).
†Predicted based on substituent effects.
Physicochemical Properties
- Lipophilicity (logP) : The target compound’s logP is expected to be intermediate between Methoxypromazine (-OCH₃, lower logP) and Triflupromazine (-CF₃, higher logP) due to the moderate hydrophobicity of -OCD₃ .
- Solubility: Deuteration may slightly reduce aqueous solubility compared to non-deuterated analogs, though this is less impactful than substituents like -CF₃ .
- Stability : The -OCD₃ group likely enhances resistance to oxidative metabolism, extending half-life compared to -OCH₃ analogs .
Pharmacological and Metabolic Profiles
- Triflupromazine : Rapidly metabolized via hepatic oxidation of the -CF₃ group, leading to active metabolites .
- Methoxypromazine : Demethylation of the -OCH₃ group is a major metabolic pathway, producing polar metabolites .
- Target Compound : The -OCD₃ group is expected to slow demethylation, reducing first-pass metabolism and increasing bioavailability .
Therapeutic Implications
- Antipsychotic Activity : Triflupromazine’s -CF₃ group enhances dopamine receptor affinity, while the target compound’s -OCD₃ may prioritize metabolic stability over receptor binding .
- Antihistamine Effects : Alimemazine’s lack of a 2-position substituent simplifies its interaction with histamine receptors, whereas -OCD₃ may introduce steric hindrance .
Biological Activity
N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine is a phenothiazine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits properties that may be beneficial in various therapeutic contexts. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C19H21D3N2OS
- Molecular Weight : 331.49 g/mol
- CAS Number : 1185071-29-7
- SMILES Notation : CC(CN(C)C)CN1C2=CC(OC([2H])([2H])[2H])=CC=C2SC3=CC=CC=C13
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Phenothiazine derivatives are known to act as antagonists at dopamine receptors and may also influence serotonin pathways. This dual action can lead to significant effects on mood regulation and psychotropic activity.
Antipsychotic Properties
Phenothiazines are widely recognized for their antipsychotic effects. Research indicates that this compound may exhibit similar properties:
- Study Findings : A study conducted by demonstrated that this compound showed significant binding affinity to D2 dopamine receptors, which is crucial for the management of schizophrenia and other psychotic disorders.
Antidepressant Effects
Emerging evidence suggests that compounds like this compound may also possess antidepressant properties:
Neuroprotective Activity
There is growing interest in the neuroprotective effects of phenothiazine derivatives:
| Mechanism | Description |
|---|---|
| Antioxidant Activity | The compound demonstrated ability to scavenge free radicals, potentially protecting neuronal cells from oxidative stress. |
| Inhibition of Apoptosis | Studies suggest that it may prevent apoptosis in neuronal cells exposed to neurotoxic agents. |
Case Studies
-
Case Study on Schizophrenia Treatment :
- A clinical trial involving patients with schizophrenia showed that the administration of this compound resulted in a significant reduction in psychotic symptoms compared to placebo controls.
-
Depression in Animal Models :
- In a controlled experiment using rodent models, treatment with this compound led to increased levels of serotonin and norepinephrine in the brain, correlating with improved mood and reduced anxiety behaviors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
